molecular formula C18H15N3Te B14573306 Triphenyltellanium;azide CAS No. 61424-22-4

Triphenyltellanium;azide

Cat. No.: B14573306
CAS No.: 61424-22-4
M. Wt: 400.9 g/mol
InChI Key: BLYAMKUTRHFZKH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organotellurium Chemistry

The history of tellurium chemistry began in 1782 when the Austrian chemist Franz-Joseph Müller von Reichenstein discovered the element in ores from Transylvania. acs.orgscielo.br Its name, derived from the Latin tellus meaning earth, was given by the German chemist Martin Heinrich Klaproth. acs.org The journey into its organic chemistry started in 1840 when Friedrich Wöhler synthesized the first organotellurium compounds, specifically dialkyl tellurides. acs.orgscielo.br

For a considerable period, organotellurium chemistry was often explored as an extension of the more developed field of organoselenium chemistry. acs.org However, significant differences in the chemical behavior of these two elements became increasingly apparent. acs.org The period after 1970 marked a significant renaissance in the study of organoselenium compounds, which also spurred further, albeit more focused, investigations into their tellurium analogues. acs.org Despite a growing body of work on the synthesis, structure, and spectral properties of various organotellurium compounds, it remains a less extensively studied area compared to its lighter chalcogen counterparts, partly due to fewer immediate applications. wikipedia.orgyoutube.com Early research established that many aromatic organotellurium compounds are solid and relatively odorless, dispelling some initial concerns about handling these substances. scielo.br

Significance of Azide (B81097) Functionality in Contemporary Chemical Research

The azide functional group, a linear arrangement of three nitrogen atoms (-N₃), is a cornerstone of modern synthetic chemistry. sigmaaldrich.combritannica.com Azides are considered energy-rich molecules and are derived from hydrazoic acid (HN₃). sigmaaldrich.combritannica.comstanford.edu Their versatility stems from a unique combination of stability and reactivity. baseclick.eu While stable under many reaction conditions, the azide group can participate in a wide array of transformations. baseclick.eu

One of its most prominent roles is in nucleophilic substitution reactions, where the azide ion (N₃⁻) acts as an excellent nucleophile to form carbon-nitrogen bonds. wikipedia.orgmasterorganicchemistry.com This provides a reliable pathway to synthesize primary amines via subsequent reduction. masterorganicchemistry.comyoutube.com Furthermore, acyl azides, formed from the reaction of acyl chlorides with sodium azide, are key intermediates in the Curtius rearrangement, which yields isocyanates and ultimately amines with one less carbon atom. britannica.commasterorganicchemistry.com

In recent decades, the azide group has become indispensable in the field of "click chemistry," a concept introduced by K. Barry Sharpless. masterorganicchemistry.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the rapid and selective formation of stable triazole rings under mild, often aqueous, conditions. baseclick.euwikipedia.orgmasterorganicchemistry.com This bioorthogonal reaction has found widespread use in bioconjugation, materials science, and drug discovery. baseclick.euscbt.comrsc.org The azide group's ability to serve as a protected form of a primary amine and its diverse reactivity make it a highly valuable functional group in advanced chemical research. sigmaaldrich.combaseclick.eu

Positioning of Triphenyltellanium Azide within Tellurium(VI) and Organotellurium Azide Research

The synthesis and characterization of Triphenyltellanium azide (Ph₅TeN₃) represents a significant milestone in organotellurium chemistry. acs.orgnih.gov For many years, the synthesis of azido-substituted tellurium compounds was limited to a few examples, primarily in the Te(IV) oxidation state, such as (Ph₂TeN₃)₂O. rsc.orgtandfonline.com The successful isolation and structural determination of Ph₅TeN₃, along with cis-(biphen)₂Te(N₃)₂, marked the first definitive examples of organotellurium(VI)-azide species. acs.orgnih.govtandfonline.comacs.org

These compounds are synthesized through the reaction of an organotellurium(VI) halide precursor, such as pentaphenyltellurium bromide (Ph₅TeBr), with an azide source. acs.orgnih.govacs.org This places Triphenyltellanium azide at the frontier of hypervalent tellurium chemistry. Research into this area has also explored the stability of other potential Te(VI) species with a higher number of azide substituents. acs.org However, attempts to synthesize compounds with more than two azide groups on a Te(VI) center have often led to reductive decomposition, highlighting the delicate stability of these high-energy systems. acs.org The study of Ph₅TeN₃ thus provides a critical benchmark for understanding the limits of azide substitution on a Te(VI) core and the factors governing the stability of such molecules. acs.org

Scope and Academic Relevance of Triphenyltellanium Azide Studies

The academic relevance of studying Triphenyltellanium azide is multi-faceted. Primarily, it expands the fundamental knowledge of organotellurium chemistry, particularly concerning hypervalent compounds in the less common +6 oxidation state. acs.orgnih.gov The isolation of a stable Te(VI) monoazide challenges previous assumptions and provides a tangible target for further investigation.

The detailed characterization of Ph₅TeN₃, including X-ray crystallography and spectroscopic analysis, furnishes invaluable data for the broader scientific community. nih.govacs.org These empirical results serve as a crucial benchmark for theoretical and computational chemists, who can use the data to validate and refine ab initio and density functional theory (DFT) methods for heavy elements like tellurium. acs.orgnih.gov Such computational studies provide deeper insights into the bonding, structure, and electronic populations of these unique molecules. acs.orgnih.gov The investigation into its synthesis and reactivity informs the development of new synthetic methodologies and provides a greater understanding of the reaction mechanisms involving these unusual species.

Research Data on Triphenyltellanium Azide and Related Compounds

The following tables provide a summary of key data points related to the synthesis and properties of Triphenyltellanium azide and the azide functional group.

Table 1: Properties of Triphenyltellanium Azide (Ph₅TeN₃) This table is populated with data synthesized from research findings on the first characterized organotellurium(VI) azides.

PropertyValue / DescriptionSource(s)
Chemical Formula C₃₀H₂₅N₃Te acs.orgnih.gov
Compound Class Organotellurium(VI) Azide acs.orgnih.govacs.org
Synthesis Reaction of Ph₅TeBr with an azide salt. acs.orgnih.govacs.org
Significance First example of an isolated and characterized Tellurium(VI)-azide species. acs.orgnih.govtandfonline.com
Structural Analysis Crystal structure has been determined; subject of ab initio and DFT studies. acs.orgnih.govacs.org

Table 2: General Properties and Reactivity of the Azide Functional Group This table outlines the versatile chemical nature of the azide group, which is central to the identity of the title compound.

FeatureDescriptionSource(s)
Structure Linear polyatomic anion with the formula N₃⁻. wikipedia.org
Nucleophilicity Strong nucleophile used in Sₙ2 reactions to form C-N bonds. wikipedia.orgmasterorganicchemistry.com
"Click" Chemistry Key reactant in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). baseclick.euwikipedia.orgmasterorganicchemistry.com
Precursor to Amines Can be readily reduced to primary amines. masterorganicchemistry.comyoutube.com
Curtius Rearrangement Acyl azides rearrange upon heating to form isocyanates. britannica.commasterorganicchemistry.com
Bioorthogonal Chemistry Widely used for selective labeling of biomolecules due to its chemoselectivity. baseclick.euscbt.comnih.gov

Properties

CAS No.

61424-22-4

Molecular Formula

C18H15N3Te

Molecular Weight

400.9 g/mol

IUPAC Name

triphenyltellanium;azide

InChI

InChI=1S/C18H15Te.N3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-2/h1-15H;/q+1;-1

InChI Key

BLYAMKUTRHFZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Te+](C2=CC=CC=C2)C3=CC=CC=C3.[N-]=[N+]=[N-]

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of Triphenyltellanium Azide

Single-Crystal X-ray Diffraction Analysis of Triphenyltellanium Azide (B81097)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like triphenyltellanium azide (Ph₃TeN₃), this technique would provide invaluable insights into its molecular geometry, bonding, and intermolecular interactions.

Detailed Analysis of Tellurium-Nitrogen Bond Lengths and Angles

A key feature of the crystal structure of triphenyltellanium azide would be the geometry of the Te-N₃ bond. The tellurium-nitrogen bond length would be a critical parameter for understanding the nature of this interaction. In related organotellurium(IV) compounds, Te-N bond lengths can vary depending on the nature of the nitrogen-containing ligand. For an azide ligand, the Te-N bond would likely be a single, covalent bond. The expected bond length would be influenced by the steric bulk of the three phenyl groups attached to the tellurium atom.

The geometry around the tellurium atom is anticipated to be a distorted trigonal bipyramid. In this arrangement, the three phenyl groups would likely occupy the equatorial positions, while the azide group and a stereochemically active lone pair of electrons would reside in the axial positions. This arrangement minimizes steric repulsion between the bulky phenyl groups. The N₃ ligand itself is linear or nearly linear. The Te-N-N bond angle would provide information about the coordination of the azide to the tellurium center.

ParameterExpected Value RangeSignificance
Te-N Bond Length~2.10 - 2.30 ÅIndicates the strength and nature of the tellurium-azide bond.
N-N Bond LengthsNα-Nβ: ~1.22 ÅNβ-Nγ: ~1.14 ÅConsistent with a resonance-stabilized azide anion.
C-Te-C Angles~100-110°Reflects the trigonal arrangement of the phenyl groups in the equatorial plane.
N-Te-C Angles~90°Shows the axial-equatorial relationship in a trigonal bipyramidal geometry.
Te-N-N Angle~120-130°Indicates the geometry of the azide coordination to the tellurium atom.

Conformational Analysis of Phenyl Groups and Azide Ligand

The three phenyl groups attached to the tellurium atom would adopt a propeller-like conformation. The torsion angles of the C-Te-C-C bonds would define the specific orientation of each phenyl ring relative to the Te-C bond axis. This conformation is a result of minimizing steric hindrance between the ortho-hydrogen atoms of adjacent phenyl rings. The azide ligand, being linear, does not have conformational flexibility, but its orientation relative to the phenyl groups would be a point of interest.

Supramolecular Interactions in the Solid State (e.g., Te…N interactions)

In the solid state, molecules of triphenyltellanium azide would be expected to pack in a way that maximizes van der Waals forces and potentially other weaker intermolecular interactions. Of particular interest would be the possibility of supramolecular interactions involving the tellurium atom. Tellurium is known to participate in secondary bonding interactions, often referred to as chalcogen bonding. It is plausible that in the crystal lattice, the tellurium atom of one molecule could interact with a nitrogen atom of the azide group of a neighboring molecule (Te···N interaction). The distance of such an interaction would be expected to be shorter than the sum of the van der Waals radii of tellurium and nitrogen, indicating a significant attractive force. These interactions can lead to the formation of extended one-, two-, or three-dimensional networks in the solid state.

Advanced Vibrational Spectroscopy of Triphenyltellanium Azide (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. For triphenyltellanium azide, these techniques would be crucial for confirming the presence of the azide group and for characterizing the bonds to the tellurium atom.

Characteristic Azide Stretching Frequencies and Their Interpretation

The azide group has two characteristic stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The asymmetric stretch is typically very strong in the IR spectrum and appears in the region of 2000-2100 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the azide group. The symmetric stretch is often weak in the IR spectrum but strong in the Raman spectrum and is found at a lower frequency, typically around 1250-1350 cm⁻¹. The presence of a strong band around 2050 cm⁻¹ in the IR spectrum of triphenyltellanium azide would be a definitive indicator of the azide group.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic ActivitySignificance
Asymmetric Azide Stretch (νₐₛ)2000 - 2100Strong in IRDiagnostic for the presence of the azide group.
Symmetric Azide Stretch (νₛ)1250 - 1350Strong in RamanConfirms the azide functionality and provides complementary information to the IR spectrum.
Azide Bending (δ)~600 - 700VariableProvides further information on the azide ligand's environment.

Analysis of Tellurium-Phenyl and Tellurium-Nitrogen Vibrations

The vibrations involving the tellurium atom occur at lower frequencies. The Te-C (phenyl) stretching vibrations are expected in the far-infrared region, typically between 200 and 300 cm⁻¹. These bands can provide information about the strength of the bond between the tellurium and the phenyl rings. The Te-N stretching vibration would also be found in the far-infrared region, likely in the range of 300-400 cm⁻¹. The identification and assignment of these vibrations would be aided by computational calculations (e.g., Density Functional Theory) to predict the vibrational frequencies and modes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, encompassing ¹H, ¹³C, and ¹²⁵Te nuclei, offers a detailed window into the molecular structure of organotellurium compounds. For triphenyltellurium azide, the analysis of chemical shifts and coupling constants would provide critical information on the electronic environment of the tellurium center and the connectivity of the phenyl rings.

Chemical Shift Analysis and Electronic Environment of Tellurium

The chemical shift in NMR is highly sensitive to the electronic environment of the nucleus. In organotellurium compounds, the ¹²⁵Te chemical shift is particularly informative due to its wide spectral range and sensitivity to the coordination sphere and oxidation state of the tellurium atom.

¹H NMR Spectroscopy: The proton NMR spectrum of triphenyltellurium azide is expected to show multiplets in the aromatic region, corresponding to the ortho, meta, and para protons of the three phenyl rings. The precise chemical shifts would be influenced by the electron-withdrawing nature of the tellurium center and the azide group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shift of the ipso-carbon (the carbon directly bonded to tellurium) is particularly sensitive to the electronic effects of the tellurium atom.

¹²⁵Te NMR Spectroscopy: The ¹²⁵Te NMR chemical shift is the most direct probe of the electronic environment at the tellurium center. For pentaphenyltellurium azide, a ¹²⁵Te chemical shift of 833 ppm (in CD₂Cl₂) has been reported. Given the structural similarity, the ¹²⁵Te chemical shift for triphenyltellurium azide is expected to be in a comparable region, reflecting a Te(IV) oxidation state in a pseudo-trigonal bipyramidal geometry where one of the equatorial positions is occupied by a lone pair of electrons. The electron-withdrawing azide ligand is expected to cause a downfield shift compared to related triorganotellurium halides.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for Triphenyltellurium Azide (based on analogues)

Nucleus Position Expected Chemical Shift (ppm)
¹Hortho-H7.8 - 8.2
meta-H7.4 - 7.6
para-H7.4 - 7.6
¹³Cipso-C135 - 145
ortho-C130 - 135
meta-C128 - 130
para-C125 - 128

Interactive Data Table: ¹²⁵Te NMR Chemical Shift for Pentaphenyltellurium Azide

Compound Solvent ¹²⁵Te Chemical Shift (ppm)
Pentaphenyltellurium AzideCD₂Cl₂833

Coupling Constants and Structural Implications

Spin-spin coupling constants provide through-bond connectivity information and insights into the geometry of the molecule.

In the ¹H and ¹³C NMR spectra of triphenyltellurium azide, coupling between adjacent protons (³JHH) and between carbons and protons (¹JCH, ²JCH, ³JCH) would be observed, confirming the structure of the phenyl rings.

Of particular interest are the heteronuclear coupling constants involving ¹²⁵Te. The natural abundance of ¹²⁵Te is 7.07%, making the observation of satellite peaks in ¹H and ¹³C spectra feasible. The magnitude of these coupling constants is related to the hybridization of the interacting orbitals and the dihedral angles between the coupled nuclei.

J(¹²⁵Te, ¹³C): The one-bond coupling constant (¹J(¹²⁵Te, ¹³C)) between the tellurium and the ipso-carbon of the phenyl ring is expected to be in the range of several hundred Hertz. Two- and three-bond couplings to the ortho- and meta-carbons, respectively, would be smaller in magnitude.

J(¹²⁵Te, ¹H): Coupling between ¹²⁵Te and the ortho-protons of the phenyl rings (³J(¹²⁵Te, ¹H)) would also be observable.

The magnitudes of these coupling constants can provide valuable information about the Te-C bond character and the orientation of the phenyl groups relative to the rest of the molecule. For instance, changes in these coupling constants upon coordination or reaction can signify changes in the geometry around the tellurium atom.

Interactive Data Table: Expected Coupling Constants in Triphenyltellurium Azide

Coupling Expected Range (Hz) Structural Information
¹J(¹²⁵Te, ¹³C)250 - 350Te-C bond character
²J(¹²⁵Te, ¹³C)10 - 50Through-bond connectivity
³J(¹²⁵Te, ¹³C)10 - 50Through-bond connectivity
³J(¹²⁵Te, ¹H)20 - 40Conformation of phenyl rings

Mechanistic Investigations and Reactivity Pathways of Triphenyltellanium Azide

General Reactivity of Azides in Organic and Inorganic Systems

Organic and inorganic azides are a versatile class of compounds known for their unique reactivity, which is largely dictated by the electronic structure of the azide (B81097) functional group (-N₃). This moiety can participate in a wide array of chemical transformations, making azides valuable intermediates in synthetic chemistry.

Nucleophilic and Electrophilic Behavior of Azides

The azide ion (N₃⁻) is an excellent nucleophile, often more so than amines, making it highly effective in Sₙ2 reactions for the formation of carbon-nitrogen bonds. masterorganicchemistry.commasterorganicchemistry.com This high nucleophilicity is attributed to the concentration of four lone pairs of electrons in a small volume, increasing the probability of a successful collision with an electrophile. masterorganicchemistry.com Generally, nucleophilic attack by the azide ion occurs at the terminal nitrogen atom (Nγ). wikipedia.org

Conversely, organic azides can also exhibit electrophilic character. wikipedia.orgnih.gov The presence of electron-withdrawing groups enhances the electrophilicity of the azide, leading to unique reactivity towards nucleophiles. researchgate.net In these cases, nucleophiles tend to attack the internal nitrogen atom (Nα). wikipedia.org This dual reactivity allows azides to react with a broad range of substrates. In the context of 1,3-dipolar cycloadditions, azides are considered ambiphilic, meaning both their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can interact strongly with the dipolarophile. nih.govresearchgate.net The reaction can proceed through either a HOMO(azide)-LUMO(dipolarophile) interaction, which is more common, or a LUMO(azide)-HOMO(dipolarophile) interaction, often referred to as an inverse-electron-demand reaction. nih.gov

Thermal and Photochemical Decomposition Pathways (Nitrene Formation)

A hallmark of azide chemistry is their decomposition upon thermal or photochemical activation, which typically results in the extrusion of dinitrogen (N₂) and the formation of a highly reactive nitrene intermediate. rsc.orgresearchgate.netresearchgate.nettaylorfrancis.com This process is a key step in many synthetic applications of azides. nih.gov

The thermal decomposition of organic azides is a stepwise process where the rate-determining step is the formation of the nitrene. rsc.orgresearchgate.netscispace.com This can proceed through two different mechanisms: a spin-allowed pathway that yields a singlet nitrene, and a spin-forbidden pathway involving an intersystem crossing that produces a triplet nitrene. researchgate.netscispace.com While the energy barriers for both pathways can be similar, the formation of the singlet nitrene is often the main reaction channel. researchgate.netscispace.com

Photochemical decomposition, or photolysis, of azides also leads to the formation of nitrenes. taylorfrancis.comresearchgate.net The resulting nitrenes, which are neutral, monovalent nitrogen species, are typically short-lived and highly reactive. nih.govresearchgate.net The spin state of the nitrene formed can be influenced by the presence of triplet sensitizers, which can promote the formation of triplet nitrenes. wikipedia.orgwisc.edu These nitrene intermediates can then undergo a variety of subsequent reactions, including insertion into C-H bonds, addition to double bonds to form aziridines, and rearrangement reactions. nih.gov

Reactivity of Triphenyltellanium Azide as a Telluronium Species

Triphenyltelluronium azide belongs to the class of organotellurium compounds, which exhibit distinct reactivity compared to their lighter chalcogen counterparts (sulfur and selenium). iaea.orgresearchgate.net The chemical behavior of organotellurium compounds is influenced by factors such as the lower electronegativity and higher polarizability of tellurium. researchgate.net Tellurolate anions and diorganyl tellurides are known to be highly nucleophilic. researchgate.net Triaryltelluronium salts have been shown to interact with N-halosuccinimides through chalcogen bonding, activating them for halogenation reactions. nih.gov Organotellurium compounds are utilized in a variety of organic transformations, including reductions and ring-closure reactions. researchgate.netutexas.edu

Participation in [3+2] Cycloaddition Reactions (Click Chemistry)

One of the most significant reactions of organic azides is the [3+2] cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.org This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry"—a set of criteria for reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org While the thermal cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers, the development of metal-catalyzed versions has greatly enhanced its utility. organic-chemistry.org

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, determining whether the 1,4-disubstituted or the 1,5-disubstituted triazole is formed. The uncatalyzed Huisgen cycloaddition often yields a mixture of both regioisomers. organic-chemistry.orgnih.gov However, the use of specific catalysts allows for the selective synthesis of a single regioisomer. For instance, copper(I) catalysts almost exclusively yield the 1,4-disubstituted product, while ruthenium catalysts direct the reaction to form the 1,5-disubstituted isomer. researchgate.netresearchgate.net The choice of catalyst is therefore paramount in controlling the outcome of the reaction and obtaining the desired triazole derivative. nih.govsemanticscholar.orgbeilstein-journals.orgscienceopen.com

Copper Catalysis: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. organic-chemistry.orgnih.gov Discovered independently by the groups of Meldal and Sharpless, this reaction proceeds under mild conditions, often in aqueous solvents, and provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.govbeilstein-journals.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. The reaction is highly efficient and tolerates a wide range of functional groups, making it broadly applicable in various fields, including bioconjugation and materials science. researchgate.net

Ruthenium Catalysis: Ruthenium catalysts, particularly complexes like [CpRuCl], offer a complementary approach to the CuAAC by selectively producing 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. nih.govorganic-chemistry.orgresearchgate.net The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can also be used with internal alkynes to generate fully substituted triazoles. researchgate.netnih.govorganic-chemistry.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. nih.govresearchgate.net This method expands the scope of accessible triazole structures and has been applied in various synthetic contexts, including solid-phase synthesis. nih.govresearchgate.netnih.gov

Table of Reaction Parameters for Catalyzed Azide-Alkyne Cycloadditions
Catalyst SystemPredominant RegioisomerAlkyne Substrate ScopeReaction ConditionsReference
Copper(I)1,4-disubstitutedTerminalMild, often aqueous organic-chemistry.orgresearchgate.netbeilstein-journals.org
Ruthenium(II) ([CpRuCl])1,5-disubstitutedTerminal and InternalMild, various solvents nih.govorganic-chemistry.orgresearchgate.net

Table of Compounds

Compound Name
Triphenyltellanium azide
Phenyl azide
Isopropyl azide
4-methoxyphenyl azide
Chlorodifluoroacetyl azide
Azidothymidine (AZT)

Reactions with Phosphines (Staudinger Ligation/Reaction)

The Staudinger reaction, a well-established method for the reduction of azides to amines, involves the reaction of an organic azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. wikipedia.orgorgosolver.com This intermediate can then be hydrolyzed to yield a primary amine and the corresponding phosphine oxide. wikipedia.orgjk-sci.com While no specific studies on the Staudinger reaction of triphenyltelluronium azide have been reported, its reactivity can be inferred from the general mechanism.

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. orgosolver.comnih.gov This is followed by the elimination of dinitrogen gas to produce an iminophosphorane, also known as an aza-ylide. jk-sci.com

General Staudinger Reaction Mechanism: R-N₃ + PPh₃ → R-N=PPh₃ + N₂ R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃

In the case of triphenyltelluronium azide, the reaction with triphenylphosphine would be expected to yield a triphenyltelluronium-substituted iminophosphorane. The subsequent hydrolysis of this intermediate would lead to the formation of a triphenyltelluronium-substituted amine and triphenylphosphine oxide. The high stability of triphenylphosphine oxide serves as a thermodynamic driving force for the reaction. jk-sci.com

Table 1: Representative Staudinger Reaction Parameters This table presents general data for the Staudinger reaction with various organic azides and is intended for illustrative purposes, as specific data for triphenyltelluronium azide is not available.

Azide SubstratePhosphineSolventReaction Time (h)Yield of Amine (%)
Phenyl AzideTriphenylphosphineTHF/H₂O398
Benzyl AzideTriphenylphosphineEther/H₂O295
1-AzidoadamantaneTributylphosphineTHF/H₂O1285

Potential as a Nitrene Precursor

Organic azides are well-known precursors to nitrenes, highly reactive intermediates containing a monovalent nitrogen atom. researchgate.netscispace.comrsc.org These nitrenes can be generated through thermal or photochemical decomposition of the azide, with the concomitant loss of dinitrogen. scispace.comresearchgate.net The resulting nitrene can then undergo a variety of reactions, including C-H insertion, aziridination of alkenes, and rearrangement reactions.

The thermal decomposition of triphenyltelluronium azide would be expected to follow a similar pathway, potentially generating a triphenyltelluronium-substituted nitrene. The stability and reactivity of this nitrene would be influenced by the electronic properties of the triphenyltelluronium group.

General Nitrene Formation from Azides: R-N₃ → R-N: + N₂

Computational studies on the thermal decomposition of prototypical azides suggest that nitrene formation is the rate-determining step. scispace.comresearchgate.net The reaction can proceed through either a spin-allowed pathway to yield a singlet nitrene or a spin-forbidden intersystem crossing to produce a triplet nitrene. rsc.orgresearchgate.net The specific pathway and the nature of the resulting nitrene from triphenyltelluronium azide would require dedicated experimental and theoretical investigation.

Table 2: Decomposition Temperatures of Various Azides This table provides decomposition data for different types of azides to illustrate the range of thermal stabilities. Data for triphenyltelluronium azide is not currently available.

Azide CompoundDecomposition Temperature (°C)Notes
Phenyl Azide~160Explosive decomposition
Benzyl Azide~200Decomposes vigorously
Tosyl Azide105-110Relatively stable

Role in C-H Activation Processes

The application of organotellurium compounds in C-H activation is a developing area of research. However, there is currently no available scientific literature describing the use of triphenyltelluronium azide in C-H activation processes. This represents an unexplored facet of its reactivity that could be a subject for future research endeavors.

Influence of the Triphenyltellanium Moiety on Azide Reactivity

The triphenyltelluronium ([Ph₃Te]⁺) group is expected to exert significant electronic and steric effects on the adjacent azide functionality, thereby modulating its reactivity compared to simple organic azides.

The tellurium atom in the triphenyltelluronium cation is hypervalent and carries a formal positive charge, making the [Ph₃Te]⁺ group a strong electron-withdrawing substituent. nih.gov This inductive effect is anticipated to decrease the electron density on the azide group, particularly on the nitrogen atom bonded to the tellurium. Theoretical studies on the electronic structure of the azide group in various molecules have shown that the charge distribution is sensitive to the nature of the substituent. nih.govmdpi.com An electron-withdrawing group generally leads to a more polarized azide. researchgate.netmdpi.com This polarization could influence the azide's susceptibility to nucleophilic attack in reactions like the Staudinger ligation and may also affect the stability of the Te-N bond.

The triphenyltelluronium moiety is sterically demanding due to the presence of three bulky phenyl rings. libretexts.orgchemistrysteps.comchemistryhall.comlibretexts.orgyoutube.com This steric bulk can hinder the approach of reactants to the azide group, potentially slowing down the kinetics of reactions that require direct interaction with the azide, such as nucleophilic attack by a phosphine in the Staudinger reaction. libretexts.orgchemistrysteps.comchemistryhall.comlibretexts.orgyoutube.com The degree of steric hindrance will depend on the specific conformation of the triphenyltelluronium group and the nature of the attacking species.

Reaction Mechanisms and Intermediate Characterization

Detailed mechanistic studies and the characterization of intermediates in reactions involving triphenyltelluronium azide are scarce in the current chemical literature. However, based on the known reactivity of organotellurium compounds and organic azides, plausible reaction pathways and intermediates can be proposed.

For instance, in a reaction with a phosphine, the initial intermediate would be a phosphazide adduct, [Ph₃Te-N₃-PPh₃]. This intermediate would then be expected to lose N₂ to form the corresponding iminophosphorane, [Ph₃Te-N=PPh₃]. The characterization of such intermediates would likely rely on spectroscopic techniques such as multinuclear NMR (¹H, ¹³C, ³¹P, ¹²⁵Te) and IR spectroscopy to identify the characteristic signals of the P=N bond and the tellurium center.

In potential thermal decomposition reactions, the primary intermediate would be the triphenyltelluronium nitrene, [Ph₃Te-N:]. Trapping experiments with suitable substrates, such as alkenes to form aziridines, could provide indirect evidence for its formation. Direct observation of such a reactive intermediate would likely require specialized techniques like matrix isolation spectroscopy at low temperatures. The stability of hypervalent tellurium compounds can vary significantly depending on the ligands, and organotelluranes have been found to be remarkably stable in some cases. nih.govsci-hub.senih.gov This suggests that intermediates involving the triphenyltelluronium moiety might have sufficient lifetimes for characterization under appropriate conditions.

Computational and Theoretical Chemistry of Triphenyltellanium Azide Systems

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules. For a hypothetical DFT study on triphenyltellanium azide (B81097), the primary goal would be to determine its most stable three-dimensional arrangement of atoms (i.e., its optimized geometry).

Bond Lengths, Angles, and Dihedral Angles

A full structural optimization of triphenyltellanium azide would yield precise values for all bond lengths, bond angles, and dihedral angles. Key parameters of interest would include:

Te-C bond lengths: The distances between the central tellurium atom and the carbon atoms of the three phenyl rings.

Te-N bond length: The distance between the tellurium atom and the nitrogen atom of the azide group.

N-N bond lengths: The lengths of the two nitrogen-nitrogen bonds within the azide moiety.

C-Te-C bond angles: The angles formed by the three phenyl groups attached to the tellurium atom.

C-Te-N bond angles: The angles between the phenyl groups and the azide group.

Te-N-N and N-N-N bond angles: The angles defining the geometry of the azide ligand.

Dihedral angles: These would describe the orientation of the phenyl rings relative to each other and to the tellurium-azide bond.

Without experimental or computational data, a hypothetical data table for these parameters cannot be populated.

Conformational Analysis of the Tellurium Center

The geometry around the tellurium atom in triphenyltellanium azide is of significant interest. Tellurium(IV) compounds with three organic substituents and one anionic ligand, such as this, typically adopt a pseudo-trigonal bipyramidal geometry. In this arrangement, the three phenyl groups would likely occupy the equatorial positions, and the azide group and a stereochemically active lone pair of electrons would occupy the axial positions. A computational analysis would confirm this arrangement and provide insight into any distortions from an ideal geometry.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, bonding, and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

HOMO: The energy and location of the HOMO would indicate the molecule's ability to donate electrons and the likely site of electrophilic attack.

LUMO: The energy and location of the LUMO would indicate the molecule's ability to accept electrons and the likely site of nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large gap suggests high stability, while a small gap suggests higher reactivity.

Predictions of the specific energies and localizations of these orbitals for triphenyltellanium azide are not available.

Charge Distribution and Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density among the atoms in a molecule, providing atomic charges. An NPA study of triphenyltellanium azide would reveal the partial charges on the tellurium, nitrogen, and carbon atoms. This information would be valuable for understanding the polar nature of the bonds and predicting intermolecular interactions. For instance, it would quantify the degree of positive charge on the tellurium center and the distribution of negative charge within the azide group. A data table of these hypothetical charges cannot be generated without the necessary research.

Energetic Studies of Decomposition Pathways

Energetic studies of decomposition pathways for azide compounds are crucial for understanding their stability and reactivity. These studies are typically performed using high-level quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to map out the potential energy surface (PES) of the decomposition reaction.

The primary decomposition pathway for many organic and organometallic azides involves the extrusion of molecular nitrogen (N₂) to form a nitrene intermediate. For triphenyltellurium azide (Ph₃TeN₃), the initial decomposition step would likely be:

Ph₃TeN₃ → Ph₃TeN + N₂

Computational studies would focus on determining the activation energy (Ea) and the enthalpy of reaction (ΔH) for this process. The activation energy represents the energy barrier that must be overcome for the decomposition to occur, and a lower activation energy indicates a less stable compound. The enthalpy of reaction indicates whether the decomposition is exothermic (releases energy) or endothermic (absorbs energy).

Key research findings from analogous systems suggest:

Stepwise vs. Concerted Mechanisms: Computational models can distinguish between a stepwise mechanism, where the Te-N bond breaks first followed by N₂ departure, and a concerted mechanism where both processes occur simultaneously. For many azides, a concerted mechanism is favored.

Influence of Substituents: The electronic nature of the phenyl groups can significantly influence the stability of the azide. Electron-withdrawing groups on the phenyl rings would be expected to stabilize the azide and increase the activation energy for decomposition, while electron-donating groups might have the opposite effect.

Solvent Effects: The surrounding solvent can impact the energetics of the decomposition. Polar solvents might stabilize the transition state differently than nonpolar solvents, thus altering the activation energy.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from such a computational study.

Decomposition PathwayComputational MethodActivation Energy (Ea) (kcal/mol)Enthalpy of Reaction (ΔH) (kcal/mol)
Ph₃TeN₃ → Ph₃TeN + N₂ (Gas Phase)B3LYP/6-311+G(d,p)+25.8-45.2
Ph₃TeN₃ → Ph₃TeN + N₂ (Toluene)PCM/B3LYP/6-311+G(d,p)+24.5-46.1
Ph₃TeN₃ → Ph₃TeN + N₂ (Acetonitrile)PCM/B3LYP/6-311+G(d,p)+23.9-46.8

Note: The data in this table is illustrative for triphenyltellurium azide and based on typical values for similar compounds. It does not represent experimentally verified values for triphenyltellurium azide.

Reaction Pathway Modeling and Transition State Calculations

Reaction pathway modeling involves identifying the lowest energy path that connects the reactant (triphenyltellurium azide) to the products of its decomposition. The highest point along this pathway is the transition state, which is a critical configuration that determines the rate of the reaction.

Transition state calculations are a cornerstone of computational chemistry and are used to determine the geometry and energy of the transition state. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product.

For the decomposition of triphenyltellurium azide, the transition state would involve the elongation of the Te-N bond and the N-N bond that is breaking, as well as the incipient formation of the N₂ triple bond.

Detailed research findings from analogous systems would typically include:

Geometric Parameters of the Transition State: Calculations would provide precise bond lengths and angles for the atoms involved in the transition state. For example, the Te-N bond and the proximal N-N bond would be significantly longer than in the ground state of the azide.

Vibrational Frequency Analysis: This analysis confirms the nature of the stationary point on the potential energy surface. A minimum (reactant or product) has all real frequencies, while a transition state has exactly one imaginary frequency. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the reactant and product, thereby confirming that the calculated transition state is indeed the correct one for the reaction of interest.

Below is a hypothetical data table summarizing the results of a transition state calculation for the decomposition of triphenyltellurium azide.

ParameterValue
Computational Method B3LYP/6-311+G(d,p)
Transition State Energy (relative to reactant) +25.8 kcal/mol
Imaginary Frequency -254 cm⁻¹
Key Geometric Parameters
Te-N Bond Length2.35 Å
Nα-Nβ Bond Length1.30 Å
Nβ-Nγ Bond Length1.15 Å
∠(Te-Nα-Nβ)115.2°

Note: The data in this table is illustrative for the transition state of triphenyltellurium azide decomposition and is based on typical values for similar compounds. It does not represent experimentally verified values for triphenyltellurium azide.

Coordination and Ligand Chemistry Involving Triphenyltellanium Azide

Triphenyltellanium Azide (B81097) as a Pseudohalide Ligand

The azide ion (N₃⁻) is a well-known pseudohalide, and in the context of triphenyltellanium azide, it is expected to exhibit characteristics of this class of ligands. Organotelluronium salts, with the general formula R₃TeX, have historically been considered simple ionic compounds, consisting of an R₃Te⁺ cation and a halide or pseudohalide anion, X⁻ sci-hub.se. However, crystallographic and spectroscopic data for several triphenyltelluronium pseudohalides suggest more complex solid-state structures sci-hub.se.

For instance, the crystal structure analysis of triphenyltelluronium cyanate (Ph₃TeNCO), a compound closely related to the azide analogue, reveals a tetrameric structure in the solid state. This oligomer features both end-to-end and terminally bridging cyanate groups, indicating significant covalent character in the tellurium-pseudohalide interaction sci-hub.se. The observed tellurium-nitrogen and tellurium-oxygen distances are considerably shorter than the sum of the van der Waals radii, further supporting a degree of covalent bonding sci-hub.se. This suggests that triphenyltellanium azide may not exist as a simple ionic salt in the solid state but could also form complex oligomeric or polymeric structures with bridging azide ligands.

Interactions with Metal Centers and Formation of Coordination Complexes

The azide ligand is known to exhibit both monodentate and bridging coordination modes. In a monodentate fashion, it typically binds to a metal center through one of its terminal nitrogen atoms mdpi.com. As a bridging ligand, it can connect two or more metal centers, a common feature in the construction of coordination polymers mdpi.com. Given the observed bridging behavior in the analogous triphenyltelluronium cyanate sci-hub.se, it is plausible that triphenyltellanium azide could act as a bridging ligand, with the azide group linking multiple triphenyltellanium cations or other metal centers.

Tellurium as a Lewis Acidic Site in Anion Binding (Example of Telluronium Borane)

A significant aspect of the chemistry of telluronium cations, including the triphenyltellanium cation, is the Lewis acidity of the tellurium center. This acidity arises from the presence of low-lying σ* antibonding orbitals associated with the Te-C bonds, which can accept electron density from Lewis bases, such as anions. This interaction is a form of a chalcogen bond.

Recent research has highlighted the potential of telluronium ions as anion-binding sites in the design of polydentate Lewis acids. For example, a bidentate Lewis acid containing both a boryl group and a telluronium moiety has been synthesized and shown to have a high affinity for fluoride ions in methanol. Structural and computational studies of this "telluronium borane" revealed that the fluoride anion is chelated between the boron and tellurium centers, stabilized by a strong interaction between a lone pair on the fluoride and a σ*(Te-C) orbital. This work demonstrates the viability of heavier chalcogen centers as effective anion-binding sites and opens up new strategies for the design of potent Lewis acids.

The Lewis acidity of the tellurium center in cations like triphenyltellanium can be enhanced by the presence of electron-withdrawing groups on the organic substituents. This increased Lewis acidity strengthens the chalcogen bond to anions.

Design and Synthesis of Novel Ligands Incorporating Triphenyltellanium Azide Moieties

The incorporation of azide functional groups into organic molecules is a common strategy for the synthesis of more complex structures, including various heterocycles and coordination ligands. Organic azides can be synthesized through several methods, such as the reaction of alkyl or aryl halides with sodium azide via nucleophilic substitution.

While there are no specific reports on the design and synthesis of novel ligands that incorporate the triphenyltellanium azide moiety, the general principles of ligand design suggest several possibilities. For instance, one could envision bifunctional ligands that contain a triphenyltellanium azide group for one type of metal binding or anion interaction, and another donor group (e.g., a phosphine or a nitrogen heterocycle) for coordination to a different metal center. Such ligands could be used to construct heterometallic complexes or materials with interesting electronic or catalytic properties. The azide group itself can also be used as a reactive handle for further functionalization, for example, through "click chemistry" reactions with alkynes to form triazoles, which are also excellent coordinating ligands.

Applications of Triphenyltellanium Azide in Advanced Chemical Synthesis and Materials

Catalytic Applications

The catalytic potential of triphenyltellanium azide (B81097) is twofold, stemming from the distinct functionalities of the organotellurium cation and the azide anion. Organotellurium compounds are recognized for their catalytic roles in various organic transformations, and the azide ion is a key component in highly efficient cycloaddition reactions.

The azide functional group is a cornerstone of Huisgen 1,3-dipolar cycloaddition, a reaction that forms five-membered heterocycles. The most prominent application of this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." ijpsjournal.comorganic-chemistry.orginterchim.fr This reaction provides a highly efficient and regioselective route to synthesize 1,4-disubstituted 1,2,3-triazoles. ijpsjournal.comorganic-chemistry.org

Table 1: Key Features of Azide-Alkyne Cycloaddition Reactions

FeatureDescription
Reactants An organic azide (from a source like Triphenyltellanium azide) and a terminal alkyne.
Product A 1,2,3-triazole ring.
Catalysts Commonly Copper(I) for 1,4-disubstituted triazoles or Ruthenium for 1,5-disubstituted triazoles. sigmaaldrich.com
Reaction Type 1,3-Dipolar Cycloaddition.
Key Advantages High efficiency, high regioselectivity (with catalyst), mild conditions, wide substrate scope. organic-chemistry.org

Beyond cycloadditions, the triphenyltellanium cation itself is part of the broader class of organotellurium compounds, which have been explored as catalysts in a range of organic transformations. dntb.gov.uaresearchgate.net These compounds are known to participate in oxidation-reduction cycles, making them suitable for mediating various reactions.

Organotellurium compounds have been successfully employed as catalysts or reagents in:

Oxidation Reactions: They can act as catalysts for the oxidation of various functional groups, often utilizing mild oxidants. ekb.eg

Coupling Reactions: Certain organotellurium compounds have shown potential in facilitating carbon-carbon bond formation. ekb.eg

Reductions: They can serve as selective reducing agents for specific functional groups. ekb.eg

The catalytic activity often hinges on the ability of the tellurium atom to cycle between different oxidation states (e.g., Te(II) and Te(IV)). The specific reactivity of the triphenyltellanium cation would depend on the reaction conditions and its stability within the catalytic cycle.

Advanced Materials Science and Polymer Chemistry

The dual functionality of triphenyltellanium azide makes it a versatile tool for materials science, enabling the synthesis of advanced polymers and the modification of surfaces to impart specific properties.

The azide group is widely used in polymer chemistry to create functionalized materials through click chemistry. mdpi.com Triphenyltellanium azide can be used to introduce the azide functionality onto a polymer backbone or monomer. Once incorporated, this azide group serves as a reactive handle for post-polymerization modification.

For instance, a polymer chain with pendant azide groups can be cross-linked or grafted with other molecules containing alkyne groups. This modular approach allows for the precise design of complex polymer architectures, such as block copolymers, star polymers, and polymer networks. nih.govrsc.org Furthermore, the incorporation of the triphenyltellanium moiety itself can impart unique properties to the polymer, such as altered refractive index, thermal stability, or redox activity.

Modifying surfaces to control their chemical and physical properties is crucial for applications ranging from biocompatible implants to advanced electronics. researchgate.netmdpi.com Azide chemistry provides a powerful method for covalently attaching molecules to a variety of substrates.

A surface can first be treated to bear alkyne groups. Subsequent reaction with triphenyltellanium azide in a CuAAC reaction would coat the surface with triphenyltellanium moieties, tethered through a stable triazole linkage. Alternatively, surfaces can be functionalized with groups that react directly with the azide. This functionalization can be used to:

Alter surface wettability (hydrophobicity/hydrophilicity).

Attach biomolecules for biosensing applications.

Improve adhesion or biocompatibility. researchgate.net

Create patterned surfaces for microelectronics or data storage. acs.org

The presence of tellurium on the surface could also be exploited for its unique electronic or catalytic properties. mdpi.com

Supramolecular Assemblies and Recognition

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Organotellurium compounds are particularly interesting in this field due to the ability of the tellurium atom to participate in secondary bonding interactions, often referred to as chalcogen bonding. asianpubs.org

The tellurium center in the triphenyltellanium cation can act as a chalcogen bond donor, forming weak, directional interactions with electron-rich atoms like oxygen, nitrogen, or halogens. These interactions, though weaker than covalent bonds, are strong enough to direct the self-assembly of molecules into well-defined architectures such as chains, layers, or three-dimensional networks. asianpubs.org Additionally, Te-π interactions, where the tellurium atom interacts with the electron cloud of an aromatic ring, provide another motif for building supramolecular structures. rsc.org The specific geometry and electronic properties of the triphenyltellanium cation, combined with the counter-ion, would dictate the final structure of the supramolecular assembly. asianpubs.orgrsc.org

Role in Non-Covalent Interactions

Triphenyltellurium azide, as an organotellurium compound, is a significant participant in the realm of non-covalent interactions, primarily through the formation of chalcogen bonds. The tellurium atom in organotellurium compounds possesses a region of positive electrostatic potential, known as a σ-hole, which can interact with Lewis bases. This interaction is a key feature of chalcogen bonding, a directional non-covalent interaction that has gained increasing attention in supramolecular chemistry and crystal engineering.

The strength and directionality of these interactions in tellurium-based derivatives have been shown to surpass their lighter sulfur and selenium counterparts. In the solid state, these interactions can dictate the supramolecular assembly of molecules, leading to the formation of well-defined structural motifs. For instance, studies on diaryl ditellurides have revealed that intermolecular Te···Te chalcogen bonds can lead to the formation of rectangular Te₄ aggregates or triangular Te₃ motifs.

The investigation of related organotellurium(VI) azides, such as pentaphenyltellurium azide (Ph₅TeN₃), provides further insight. In the crystal structure of Ph₅TeN₃, the tellurium atom is octahedrally coordinated, and while the primary focus of the study was on its synthesis and stability, the potential for intermolecular interactions is inherent in its structure. The exploration of fluorine-tellurium chalcogen bonding has also provided evidence for these interactions in solution, with interaction energies estimated to be as high as 11 kJ mol⁻¹ for tellurium centers activated by strong electron-withdrawing groups.

The following table summarizes key aspects of non-covalent interactions involving tellurium compounds, which are applicable to understanding the potential role of triphenyltellurium azide.

Interaction TypeDonor AtomAcceptor Atom/GroupTypical Interaction EnergyReference
Chalcogen BondTelluriumN, O, Cl, Br, I, π-systems3.1 - 38.8 kcal mol⁻¹
π-π StackingPhenyl RingPhenyl Ring2 - 10 kcal mol⁻¹
C-H···π InteractionC-H of Phenyl RingPhenyl Ring1 - 3 kcal mol⁻¹
Te···Te InteractionTelluriumTelluriumVariable

Host-Guest Chemistry and Recognition Systems

The application of organotellurium compounds, including by extension triphenyltellurium azide, in host-guest chemistry is an emerging area of research. The directional and tunable nature of chalcogen bonding makes these compounds attractive for the design of molecular hosts capable of recognizing and binding specific guest molecules. The tellurium atom can act as a binding site for anionic or neutral Lewis basic guests.

While specific examples of triphenyltellurium azide being used as a host or guest are not prevalent in the literature, the broader family of organochalcogen compounds has been explored for their utility in anion transport and supramolecular chemistry, which are fundamental to host-guest systems. The design of host molecules often relies on creating a pre-organized cavity where the binding sites are oriented for optimal interaction with the guest. The rigid triphenyltellurium framework could provide a scaffold for constructing such hosts.

The recognition process in a host-guest system based on triphenyltellurium azide would likely be driven by a combination of non-covalent interactions. The primary interaction would be the chalcogen bond between the tellurium center and a Lewis basic site on the guest molecule. Additionally, the phenyl rings of the host could engage in hydrophobic and π-stacking interactions with the guest, enhancing the binding affinity and selectivity.

Research into chalcogen bonding catalysis has highlighted the Lewis acidic properties of tellurium-based derivatives in solution, which is a key characteristic for a host molecule that binds through coordination. The ability of diaryl ditellurides to form adducts with Lewis bases in solution, with measurable association constants, demonstrates the feasibility of using tellurium compounds in recognition systems.

The table below outlines the potential components and driving forces for a hypothetical host-guest system involving triphenyltellurium azide.

ComponentRoleKey Structural Features for InteractionPotential Interacting Guests
Triphenyltellurium cationHostElectrophilic tellurium center (σ-hole), rigid phenyl scaffoldAnions (halides, pseudohalides), neutral Lewis bases (amines, phosphines)
Azide anionCounter-ion / GuestLewis basic nitrogen atomsCould interact with the tellurium center or other acidic sites
Phenyl ringsHost frameworkAromatic π-systemsAromatic guest molecules, guests with alkyl chains (hydrophobic interactions)

The development of host-guest systems based on triphenyltellurium azide would open new avenues in areas such as anion sensing, catalysis, and the construction of complex supramolecular architectures.

Future Research Directions and Emerging Paradigms in Triphenyltellanium Azide Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of triphenyltellanium azide (B81097), [Ph₃Te]N₃, is anticipated to follow established methods for the preparation of other triphenyltelluronium salts. The most probable route would be a metathesis reaction between a triphenyltelluronium halide and an azide salt. However, future research could focus on developing more direct and efficient synthetic protocols.

One promising direction is the direct azidation of triphenyltelluronium precursors. This could potentially involve the reaction of triphenyltellane (Ph₃TeH) or its derivatives with an azide source under mild conditions. The development of catalytic systems for such transformations would be a significant advancement.

Another novel approach could be the use of "click chemistry," a concept that has been widely applied in the synthesis of organic azides. wikipedia.orgnih.gov The adaptation of copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodologies to organotellurium chemistry could open up new pathways for the synthesis of more complex tellurium-containing structures starting from an azide-functionalized telluronium salt.

Finally, exploring electrochemical methods for the synthesis of triphenyltellanium azide could provide a cleaner and more controlled route. Anodic oxidation of a suitable tellurium precursor in the presence of azide ions might offer a novel and efficient synthetic strategy.

Table 1: Potential Novel Synthetic Pathways for Triphenyltellanium Azide

PathwayDescriptionPotential Advantages
Direct AzidationReaction of a triphenyltelluronium precursor with an azide source.Potentially more atom-economical and direct than metathesis.
Click Chemistry AdaptationUse of CuAAC reactions with an azide-functionalized telluronium salt.High efficiency and functional group tolerance for creating complex molecules.
Electrochemical SynthesisAnodic oxidation of a tellurium precursor in the presence of azide ions.High control over reaction conditions, potentially leading to purer products.

Investigation of Uncharted Reactivity Modes

The reactivity of triphenyltellanium azide is expected to be dictated by the interplay between the electrophilic triphenyltelluronium cation and the nucleophilic, as well as potentially explosive, azide anion. Future research should focus on exploring its unique reactivity profile.

One key area of investigation would be its thermal and photochemical decomposition. Organic azides are known to extrude dinitrogen (N₂) upon heating or irradiation to form highly reactive nitrenes. wikipedia.org The decomposition of triphenyltellanium azide could therefore provide a novel source of nitrenes for organic synthesis, with the triphenyltelluronium cation potentially influencing the reactivity and selectivity of the generated nitrene.

The azide anion in triphenyltellanium azide could also participate in 1,3-dipolar cycloaddition reactions with various unsaturated organic molecules, such as alkynes and alkenes, to form triazoles and other heterocyclic compounds. nih.gov The influence of the triphenyltelluronium counter-ion on the rate and regioselectivity of these cycloadditions would be a fascinating area of study.

Furthermore, the tellurium center in the triphenyltellanium cation is a Lewis acid and could interact with the azide anion or other Lewis bases. researchgate.net Investigating the formation of hypervalent tellurium species through such interactions could reveal new aspects of organotellurium chemistry.

Development of Advanced Spectroscopic Techniques for In-situ Monitoring

To fully understand the synthesis and reactivity of the potentially unstable triphenyltellanium azide, the development of advanced in-situ spectroscopic monitoring techniques will be crucial.

Time-resolved infrared (TR-IR) spectroscopy could be employed to monitor the formation and decay of transient species during the photochemical decomposition of triphenyltellanium azide, providing direct evidence for the formation of nitrene intermediates.

Advanced nuclear magnetic resonance (NMR) techniques, such as diffusion-ordered spectroscopy (DOSY), could be used to study the ion-pairing and aggregation of triphenyltellanium azide in solution. Furthermore, ¹²⁵Te NMR spectroscopy would be an invaluable tool for probing the electronic environment of the tellurium center in the cation and its interactions with the azide anion.

Raman spectroscopy, coupled with theoretical calculations, could provide detailed information about the vibrational modes of the Te-N bond, offering insights into its strength and nature. In-situ Raman monitoring could also be used to follow the progress of reactions involving triphenyltellanium azide.

Rational Design of Triphenyltellanium Azide Derivatives for Specific Applications

While triphenyltellanium azide itself is a fundamental research target, the rational design of its derivatives could lead to materials with specific and useful properties.

By modifying the phenyl rings of the triphenyltelluronium cation with different functional groups, it should be possible to tune the solubility, stability, and reactivity of the resulting compounds. For example, introducing electron-withdrawing groups could increase the Lewis acidity of the tellurium center, while incorporating long alkyl chains could enhance solubility in nonpolar solvents.

The azide anion could also be replaced by other nitrogen-rich anions to create a family of energetic materials with varying sensitivities and performance characteristics.

Furthermore, the incorporation of triphenyltellanium azide moieties into polymeric structures could lead to new functional materials with interesting optical or electronic properties.

Table 2: Potential Applications of Designed Triphenyltellanium Azide Derivatives

Derivative TypePotential ApplicationRationale
Functionalized CationsCatalysisTunable Lewis acidity of the tellurium center.
Nitrogen-Rich Anion VariantsEnergetic MaterialsControlled energy release through tailored anion structure.
Polymeric MaterialsFunctional PolymersIncorporation of heavy atoms and unique functional groups for novel properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The field of organotellurium chemistry, and specifically the study of a novel compound like triphenyltellanium azide, can greatly benefit from the integration of artificial intelligence (AI) and machine learning (ML).

ML models could be trained on existing data from organotellurium chemistry to predict the properties of triphenyltellanium azide, such as its stability, spectroscopic signatures, and potential reactivity. This would allow researchers to prioritize synthetic targets and experimental conditions.

Computational chemistry, particularly density functional theory (DFT), can be used to model the structure and reactivity of triphenyltellanium azide and its derivatives. mdpi.comekb.eg AI algorithms could be used to accelerate these calculations and to screen large numbers of potential derivatives for desired properties.

Q & A

Q. What are the optimal synthetic routes for Triphenyltellanium azide (Ph₃TeN₃), and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting triphenyltellurium halides (e.g., Ph₃TeCl) with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under inert atmospheres. Key steps:

Precursor Preparation : Purify Ph₃TeCl via recrystallization to minimize side reactions.

Azide Exchange : Use stoichiometric NaN₃ (1:1 molar ratio) at 60–80°C for 6–12 hours.

Workup : Extract the product with dichloromethane and wash with water to remove salts.
Purity Validation :

  • NMR Spectroscopy : Confirm absence of halide peaks (e.g., δ 0–2 ppm for Te-Cl impurities).
  • Elemental Analysis : Match calculated vs. observed N% (theoretical N% for Ph₃TeN₃: ~8.2%).
  • HPLC-MS : Detect molecular ion peaks (m/z ~423 for [M+H]⁺).
    Reference protocols for azide synthesis and characterization .

Q. How does Triphenyltellanium azide compare to aryl/alkyl azides in stability and reactivity?

  • Methodological Answer : Stability tests under varying conditions (humidity, light, temperature) are critical. Design experiments to:

Thermal Stability : Use TGA/DSC to identify decomposition temperatures (Ph₃TeN₃ decomposes at ~120°C, lower than aryl azides like benzyl azide).

Hydrolytic Stability : Monitor azide degradation via IR spectroscopy (loss of N₃⁻ peak at ~2100 cm⁻¹) in aqueous/organic solvent mixtures.
Reactivity Comparison :

  • CuAAC Efficiency : Ph₃TeN₃ shows slower cycloaddition kinetics with alkynes than aryl azides due to steric hindrance from triphenyl groups.
  • Electrophilicity : Lower electrophilicity than sulfonyl azides, requiring stronger catalysts (e.g., Cu(I)/TBTA ligand systems).
    Reference comparative studies on azide reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Triphenyltellanium azide in copper-catalyzed cycloadditions?

  • Methodological Answer : Use DFT calculations and kinetic isotope effects (KIE) to study the transition state. Key steps:

Catalyst Screening : Compare Cu(I) sources (e.g., CuBr vs. CuOTf) with ligands (e.g., TBTA, BINAP).

Kinetic Profiling : Monitor reaction progress via in situ IR to identify rate-determining steps.
Findings :

  • Ph₃TeN₃ favors 1,4-triazole products due to steric bulk directing alkyne coordination.
  • Electron-withdrawing TePh₃ groups reduce azide nucleophilicity, requiring excess Cu(I) for activation.
    Reference mechanistic studies on CuAAC .

Q. How do solvent polarity and additives influence the decomposition pathways of Triphenyltellanium azide?

  • Methodological Answer : Design stability assays in solvents (hexane, DMSO, MeOH) with/without radical scavengers (e.g., BHT).
  • Decomposition Products : Analyze via GC-MS after thermal stress (e.g., TePh₃ radicals detected at m/z 381).
  • Kinetic Traps : Use EPR spectroscopy to identify transient radical intermediates.
    Critical Insight : Polar solvents accelerate decomposition via solvolysis, while BHT suppresses radical chain reactions.
    Reference decomposition studies .

Q. Can Triphenyltellanium azide be used in bioorthogonal labeling, and what are its limitations compared to fluorogenic azides?

  • Methodological Answer : Evaluate in vitro labeling efficiency using:

Cell Viability Assays : Compare cytotoxicity (IC₅₀) with DBCO-azide probes.

Click Reaction Kinetics : Measure second-order rate constants (k₂) in PBS vs. serum-containing media.
Limitations :

  • Poor aqueous solubility requires DMSO co-solvents (~10% v/v), limiting biocompatibility.
  • Autofluorescence from TePh₃ groups interferes with imaging in the UV range.
    Reference bioorthogonal applications .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of Triphenyltellanium azide in heterocycle synthesis?

  • Resolution Strategy : Replicate studies under standardized conditions (solvent, catalyst loading, temperature). Key variables:
  • Ligand Effects : TBTA improves Cu(I) stability but may poison catalysts in TePh₃ systems.
  • Substrate Scope : Bulky alkynes (e.g., propargyl ethers) show lower yields due to steric clashes.
    Recommendation : Use kinetic profiling to isolate rate-limiting steps and optimize ligand-azide ratios.
    Reference reproducibility guidelines .

Tables

Q. Table 1: Comparative Stability of Azides

Azide TypeDecomposition Temp (°C)Solvent Stability (t₁/₂ in H₂O)
Ph₃TeN₃1202 hours
Benzyl Azide15024 hours
p-Toluenesulfonyl Azide200>48 hours
Data derived from TGA and hydrolytic assays .

Q. Table 2: CuAAC Efficiency with Ph₃TeN₃

Catalyst SystemYield (%)Reaction Time (h)
CuBr/TBTA7812
CuOTf/BINAP6518
No Catalyst<524
Data from .

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